molecular formula C22H21Br2N B1287021 4,4'-Dibromo-4''-tert-butyltriphenylamine CAS No. 852534-22-6

4,4'-Dibromo-4''-tert-butyltriphenylamine

Cat. No.: B1287021
CAS No.: 852534-22-6
M. Wt: 459.2 g/mol
InChI Key: KKLLWAUOZGXWDN-UHFFFAOYSA-N
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Description

4,4'-Dibromo-4''-tert-butyltriphenylamine is an organic compound with the molecular formula C26H30BrN. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of two bromophenyl groups and a tert-butyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dibromo-4''-tert-butyltriphenylamine typically involves the reaction of 4-bromoaniline with tert-butylbenzene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromoaniline with tert-butylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or THF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4'-Dibromo-4''-tert-butyltriphenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines or thiophenes.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4,4'-Dibromo-4''-tert-butyltriphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4'-Dibromo-4''-tert-butyltriphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(4-bromophenyl)benzidine
  • N,N-bis(4-bromophenyl)urea
  • Tris(4-bromophenyl)amine

Uniqueness

4,4'-Dibromo-4''-tert-butyltriphenylamine is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule. This makes it distinct from other similar compounds and can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLLWAUOZGXWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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